tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Overview
Description
tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 6-amino-1,2,3,4-tetrahydronaphthalene moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the protection of the amino group on the tetrahydronaphthalene ring with a tert-butyl carbamate group. One common method involves the reaction of 6-amino-1,2,3,4-tetrahydronaphthalene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group back to the primary amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.
Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carbamate group can be hydrolyzed under physiological conditions, releasing the active amine which can then interact with biological targets .
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(4-aminobenzyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of the tetrahydronaphthalene ring, which imparts different steric and electronic properties. This can influence its reactivity and biological activity, making it suitable for specific applications where other compounds might not be as effective .
Properties
IUPAC Name |
tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHTNGOWZABQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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